molecular formula C12H10F2O2 B13570226 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one

1-(6,7-Difluorobenzofuran-2-yl)butan-1-one

Cat. No.: B13570226
M. Wt: 224.20 g/mol
InChI Key: PXDCKDUUEIOKSJ-UHFFFAOYSA-N
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Description

1-(6,7-Difluorobenzofuran-2-yl)butan-1-one is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two fluorine atoms at the 6 and 7 positions of the benzofuran ring and a butanone group at the 1 position. Its molecular formula is C12H10F2O2, and it has a molecular weight of 224.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one typically involves the acylation of benzofurans. One common method is the trifluoroacetic anhydride (TFAA)-mediated acylation of benzofurans using carboxylic acids as the acylating agent. This reaction does not require the aid of Lewis acid catalysts and leads to the regioselective formation of 2-acyl benzofurans . The reaction is carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at elevated temperatures (around 70°C) to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the benzofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Jones reagent (chromium trioxide in aqueous sulfuric acid) is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Jones reagent yields carboxylic acids, while reduction with NaBH4 produces alcohols.

Scientific Research Applications

1-(6,7-Difluorobenzofuran-2-yl)butan-1-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Uniqueness: 1-(6,7-Difluorobenzofuran-2-yl)butan-1-one is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and binding affinity to various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H10F2O2

Molecular Weight

224.20 g/mol

IUPAC Name

1-(6,7-difluoro-1-benzofuran-2-yl)butan-1-one

InChI

InChI=1S/C12H10F2O2/c1-2-3-9(15)10-6-7-4-5-8(13)11(14)12(7)16-10/h4-6H,2-3H2,1H3

InChI Key

PXDCKDUUEIOKSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(O1)C(=C(C=C2)F)F

Origin of Product

United States

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